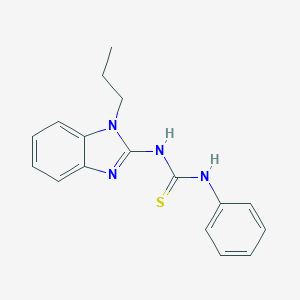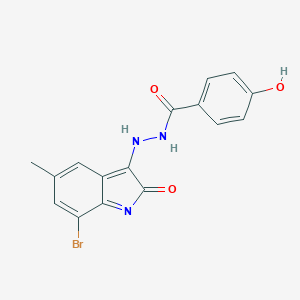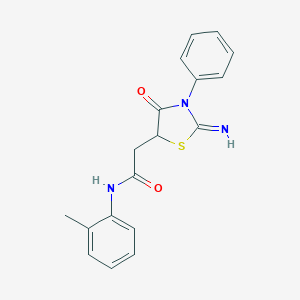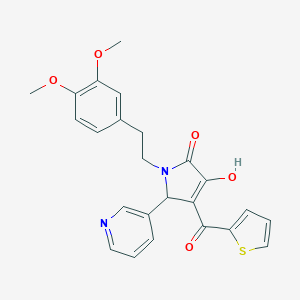
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, it has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea in lab experiments is its potential as a new antibiotic. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another advantage is its antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. One limitation of using this compound in lab experiments is its limited availability. It is a synthetic compound that is not readily available commercially.
Direcciones Futuras
There are several future directions for the study of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea. One direction is the development of new antibiotics based on this compound. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another direction is the study of its antioxidant properties and their implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea involves the reaction of 1-propylbenzimidazole-2-thiol with phenyl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C17H18N4S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(1-propylbenzimidazol-2-yl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-2-12-21-15-11-7-6-10-14(15)19-16(21)20-17(22)18-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
Clave InChI |
KTDQBYXWPBWQGR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)


![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)